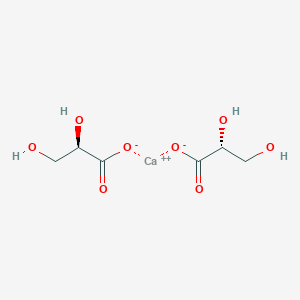
D-(+)-Glyceric acid hemicalcium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Glyceric acid hemicalcium salt: is a chemical compound used primarily in scientific research. It is a derivative of glyceric acid, where the calcium ion is coordinated with the carboxylate groups of the glyceric acid. This compound is often used as a tool for identifying inborn errors of metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-(+)-Glyceric acid hemicalcium salt typically involves the neutralization of D-(+)-Glyceric acid with calcium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows: [ \text{D-(+)-Glyceric acid} + \text{Ca(OH)}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-(+)-Glyceric acid hemicalcium salt can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: This compound can be reduced to form glycerol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Products may include tartronic acid and mesoxalic acid.
Reduction: Products include glycerol and its derivatives.
Substitution: Products depend on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-(+)-Glyceric acid hemicalcium salt is used in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is used to study metabolic pathways and enzyme activities, particularly those involving glyceric acid metabolism.
Medicine: This compound is used in research related to metabolic disorders and inborn errors of metabolism.
Industry: It finds applications in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of D-(+)-Glyceric acid hemicalcium salt involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes involved in glyceric acid metabolism. The molecular targets include enzymes such as glycerate kinase and glycerate dehydrogenase.
Vergleich Mit ähnlichen Verbindungen
D-Pantothenic acid hemicalcium salt: A vitamin B5 derivative used in similar biochemical studies.
2-Keto-D-gluconic acid hemicalcium salt: Used in the study of carbohydrate metabolism.
5-Keto-D-gluconic acid potassium salt: Another compound used in carbohydrate metabolism research.
Uniqueness: D-(+)-Glyceric acid hemicalcium salt is unique due to its specific role in studying glyceric acid metabolism and its applications in identifying inborn errors of metabolism. Its structural properties and reactivity make it a valuable tool in both biochemical and industrial research.
Eigenschaften
Molekularformel |
C6H10CaO8 |
|---|---|
Molekulargewicht |
250.22 g/mol |
IUPAC-Name |
calcium;(2R)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2/t2*2-;/m11./s1 |
InChI-Schlüssel |
VPWAVWZPVGDNMN-JCWNAWFTSA-L |
Isomerische SMILES |
C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.[Ca+2] |
Kanonische SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)



![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(methylaminomethyl)phenyl]borinic acid](/img/structure/B13836610.png)
